molecular formula C12H20Na2O4 B1206073 Disodium dodecanedioate CAS No. 31352-39-3

Disodium dodecanedioate

Cat. No.: B1206073
CAS No.: 31352-39-3
M. Wt: 274.26 g/mol
InChI Key: TWEMKOBYVAMCDD-UHFFFAOYSA-L
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Description

Disodium dodecanedioate is a chemical compound with the molecular formula C₁₂H₂₀Na₂O₄. It is the disodium salt of dodecanedioic acid, a dicarboxylic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium dodecanedioate can be synthesized through the neutralization of dodecanedioic acid with sodium hydroxide. The reaction typically involves dissolving dodecanedioic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The reaction is as follows:

C12H22O4+2NaOHC12H20Na2O4+2H2O\text{C}_{12}\text{H}_{22}\text{O}_{4} + 2\text{NaOH} \rightarrow \text{C}_{12}\text{H}_{20}\text{Na}_{2}\text{O}_{4} + 2\text{H}_{2}\text{O} C12​H22​O4​+2NaOH→C12​H20​Na2​O4​+2H2​O

Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization processes. The dodecanedioic acid is typically derived from petrochemical sources or renewable feedstocks such as plant oils. The neutralization process is carried out in reactors equipped with stirring mechanisms to ensure complete mixing and reaction.

Chemical Reactions Analysis

Types of Reactions: Disodium dodecanedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanedioic acid.

    Reduction: It can be reduced to form dodecanediol.

    Substitution: It can undergo substitution reactions with other chemical species.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.

Major Products Formed:

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanediol.

    Substitution: Various substituted dodecanedioates depending on the reactants used.

Scientific Research Applications

Disodium dodecanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential energy source.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of disodium dodecanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy, and it may interact with enzymes involved in fatty acid metabolism. Its effects are mediated through its ability to donate or accept protons, making it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Disodium dodecanedioate can be compared with other similar compounds such as:

    Dodecanedioic acid: The parent compound, which is a dicarboxylic acid.

    Dodecanediol: A reduced form of dodecanedioic acid.

    Sodium dodecyl sulfate: A similar compound used as a surfactant.

Uniqueness: this compound is unique due to its dual sodium ions, which enhance its solubility in water and make it suitable for various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

disodium;dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEMKOBYVAMCDD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

693-23-2 (Parent)
Record name Disodium dodecanedioate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID40916454
Record name Disodium dodecanedioate
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Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31352-39-3, 94108-48-2
Record name Disodium dodecanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedioic acid, sodium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dodecanedioate
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Record name Dodecanedioic acid, sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

12-Hydroxy-12-oxododecanoate
Disodium dodecanedioate
Reactant of Route 2
Disodium dodecanedioate
12-Ethoxy-12-oxododecanoate
Disodium dodecanedioate
Disodium dodecanedioate
11-Cyanoundecanoate
Disodium dodecanedioate
Reactant of Route 6
Disodium dodecanedioate

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